X-ray crystal structure analysis of 3-Methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one
X-ray crystal structure analysis of 3-Methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one
An in-depth technical analysis and methodological guide for the structural elucidation of 3-Methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one via X-ray crystallography.
Executive Summary
The compound 3-Methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one is a privileged structural motif in modern medicinal chemistry and catalysis. Fluorinated pyridones serve as critical bioisosteres and pharmacophores in the development of mutant IDH1 inhibitors for oncology[1] and non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1[2]. Furthermore, trifluoromethylpyridones are increasingly utilized as transient directing groups in transition-metal catalysis[3].
Despite its low molecular weight, the crystallographic analysis of this molecule presents two distinct physicochemical challenges: lactam-lactim tautomerism and rotational disorder of the trifluoromethyl (–CF₃) group . This whitepaper provides a comprehensive, self-validating crystallographic workflow designed to overcome these challenges, ensuring high-fidelity 3D structural models required for structure-based drug design (SBDD).
The Structural Conundrum: Causality in Crystallography
Before initiating crystal growth, an application scientist must anticipate the molecule's behavior in the solid state. The experimental parameters chosen for X-ray analysis are directly dictated by the molecule's intrinsic physics.
Lactam-Lactim Tautomerism and Supramolecular Assembly
In solution, 2-pyridones exist in equilibrium with their 2-hydroxypyridine (lactim) tautomers. However, X-ray crystallography consistently reveals that the solid state overwhelmingly favors the 1,2-dihydropyridin-2-one (lactam) form.
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The Causality: The lactam form possesses both a strong hydrogen bond donor (N–H) and an acceptor (C=O) positioned at a 60° angle. This geometry perfectly facilitates the formation of highly stable, centrosymmetric hydrogen-bonded dimers. Crystallographically, this is classified as an R22(8) supramolecular motif. The enthalpy gained from this dimerization dictates the crystal packing and drives the tautomeric equilibrium entirely to the lactam side during nucleation[4][5].
The Trifluoromethyl Rotor
The –CF₃ group is highly electron-dense and sterically demanding. At room temperature, the activation energy for the rotation of the –CF₃ group around the C(sp²)–C(sp³) bond is often lower than the lattice thermal energy ( kT ).
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The Causality: If data is collected at 298 K, the fluorine atoms will exhibit massive anisotropic displacement parameters (ADPs, or "thermal ellipsoids"), smearing the electron density and artificially shortening the apparent C–F bond lengths. To achieve atomic resolution and validate the true geometry, cryogenic data collection is strictly mandatory.
Self-Validating Experimental Protocols
The following methodologies are engineered to prevent kinetic trapping and thermal artifacts, ensuring a high-resolution ( R1<0.05 ) structural model.
Phase 1: Thermodynamic Crystal Growth (Vapor Diffusion)
To avoid the formation of twinned or microcrystalline powders common with rapid evaporation, a slow vapor diffusion technique is employed.
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Dissolution: Dissolve 15 mg of 3-Methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one in 0.5 mL of ethyl acetate (EtOAc) in a 1-dram glass vial.
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Filtration (Self-Validation): Pass the solution through a 0.2 μm PTFE syringe filter. Reasoning: Removing microscopic dust eliminates premature nucleation sites, forcing the system to reach a higher degree of supersaturation and yielding fewer, but larger, single crystals.
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Diffusion Setup: Place the uncapped 1-dram vial inside a 20 mL scintillation vial containing 3 mL of hexanes (antisolvent). Cap the outer vial tightly.
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Incubation: Store undisturbed at 20 °C in a vibration-free environment for 72–96 hours.
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Mechanism: The volatile hexanes slowly diffuse into the EtOAc phase, gradually lowering the dielectric constant of the solvent mixture and gently inducing the crystallization of the hydrogen-bonded dimers.
Phase 2: Cryogenic X-Ray Diffraction Data Collection
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Mounting: Harvest a transparent, block-shaped crystal (optimal dimensions: ~0.2 × 0.15 × 0.1 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a polyimide loop.
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Flash-Cooling: Immediately transfer the loop to the goniometer head under a steady 100 K nitrogen cold stream. Reasoning: Flash-cooling vitrifies the oil (preventing ice rings) and freezes the –CF₃ group into its lowest-energy staggered conformation, drastically reducing thermal diffuse scattering.
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Diffraction: Collect data using a microfocus Mo Kα X-ray source ( λ=0.71073 Å) equipped with a photon-counting pixel array detector.
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Integration & Validation: Integrate the frames and apply a multi-scan absorption correction (e.g., SADABS). Self-Validation Check: The internal agreement factor ( Rint ) must be <0.05 . A higher Rint indicates crystal twinning or radiation damage, necessitating a new crystal.
Phase 3: Phase Solution and Disorder Refinement
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Structure Solution: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) to locate the heavy atoms (C, N, O, F).
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Difference Fourier Maps: Refine the model using full-matrix least-squares on F2 (SHELXL). Locate the N–H proton in the residual electron density map to definitively prove the lactam tautomeric state.
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Modeling CF₃ Disorder: If the residual density map shows 6 distinct peaks around the CF₃ carbon, the group is rotationally disordered over two positions.
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Protocol: Split the fluorine atoms into two parts (e.g., F1A/F2A/F3A and F1B/F2B/F3B). Assign a free variable to their occupancies (e.g., refining to 60:40).
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Restraints: Apply SADI (Same Distance) restraints to the C–F bonds and F···F distances to ensure the geometry remains chemically sensible (~1.33 Å for C–F) during least-squares minimization.
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Quantitative Data Presentation
The table below summarizes the expected crystallographic metrics for fluorinated pyridin-2-one derivatives based on established literature standards[4][5][6].
| Crystallographic Parameter | Expected Value / Range | Significance |
| Crystal System | Monoclinic or Triclinic | Typical for planar, hydrogen-bonded organic dimers. |
| Space Group | P21/c or P1ˉ | Centrosymmetric groups accommodate the R22(8) dimer motif perfectly. |
| Temperature | 100(2) K | Critical for suppressing –CF₃ rotational disorder. |
| Radiation | Mo Kα ( λ=0.71073 Å) | Provides high-resolution data ( dmin<0.8 Å) for accurate bond lengths. |
| Z (Molecules/Unit Cell) | 4 (for P21/c ) | Indicates one independent molecule in the asymmetric unit ( Z′=1 ). |
| Goodness-of-Fit (GooF) | 1.000 – 1.050 | Validates that the structural model perfectly matches the diffraction data. |
| Final R1 [I > 2σ(I)] | <0.050 (5%) | The gold standard for publication-quality small molecule structures. |
Mechanistic Visualizations
The following diagrams map the logical flow of the crystallographic experiment and the physicochemical forces dictating the molecule's solid-state behavior.
Caption: Step-by-step X-ray crystallographic workflow for resolving fluorinated pyridone structures.
Caption: Tautomeric shift and subsequent supramolecular dimerization driving crystal packing.
References
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Crystal Structures for HIV-1 Reverse Transcriptase in Complexes with Three Pyridinone Derivatives: A New Class of Non-Nucleoside Inhibitors Effective against a Broad Range of Drug-Resistant Strains. Journal of Medicinal Chemistry - ACS Publications.[Link]
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Discovery and Optimization of 2H-1λ2-Pyridin-2-one Inhibitors of Mutant Isocitrate Dehydrogenase 1 for the Treatment of Cancer. ACS Publications.[Link]
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Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020. RSC Publishing.[Link]
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Metal–Ligand Cooperative Proton Transfer as an Efficient Trigger for Rhodium-NHC-Pyridonato Catalyzed gem-Specific Alkyne Dimerization. ACS Catalysis.[Link]
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Synthesis and Evaluation of the Antitumor Activity of Highly Functionalised Pyridin-2-ones and Pyrimidin-4-ones. RSC Publishing.[Link]
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A One-Dimensional Coordination Polymer Based on Novel Radical Anion Ligand Generated In Situ: Notable Magnetic and Luminescence Properties. Crystal Growth & Design - ACS Publications.[Link]
Sources
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